molecular formula C9H9N3S B3138221 (2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine CAS No. 449758-12-7

(2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine

Cat. No.: B3138221
CAS No.: 449758-12-7
M. Wt: 191.26 g/mol
InChI Key: QDIOMIQZOLWIKL-UHFFFAOYSA-N
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Description

(2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine is a compound that features a thiadiazole ring attached to a phenyl group with a methanamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine typically involves the formation of the thiadiazole ring followed by its attachment to the phenyl group. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include heating and the use of solvents like chloroform and ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Zinc and acetic acid, sodium borohydride.

    Nucleophiles: Ammonia, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine involves its interaction with specific molecular targets. For instance, it can bind to the TPP riboswitch in bacteria, altering gene expression . This interaction is facilitated by the compound’s ability to fit into the binding pocket of the riboswitch, leading to conformational changes that affect its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner. Its combination of a thiadiazole ring and a phenyl group with a methanamine substituent provides unique electronic and steric properties that are not found in other similar compounds.

Properties

IUPAC Name

[2-(thiadiazol-4-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-5-7-3-1-2-4-8(7)9-6-13-12-11-9/h1-4,6H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIOMIQZOLWIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-(2-azidomethyl-phenyl)-[1,2,3]thiadiazole (1.0 g, 4.6 mmol), triphenylphosphine (1.4 g, 5.5 mmol) and water (0.12 ml, 6.9 mmol) in tetrahydrofuran (20 ml) was stirred at room temperature overnight. Solvent evaporation and flash chromatography (silica gel, chloroform-2-propanol, 95:5-92:8) gave 2-[1,2,3]thiadiazole-4-yl-benzylamine; 1H NMR (CDCl3, 300 MHz) δ8.87 (s, 1H), 7.67 (d, 1H, J=8 Hz), 7.45 (m, 3H), 3.88 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine
Reactant of Route 2
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(2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine
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(2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine
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(2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine
Reactant of Route 5
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(2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine
Reactant of Route 6
(2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine

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